

Application Note: Measuring OATP1B1 Transport Activity with Fluorescent Coproporphyrin I

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Compound of Interest

Compound Name: *Coproporphyrin I*

Cat. No.: *B15570006*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes.^[1] It plays a significant role in the hepatic clearance of a wide array of endogenous compounds, including bilirubin and steroid conjugates, as well as numerous drugs, such as statins.^[1] Consequently, inhibition of OATP1B1 can lead to clinically significant drug-drug interactions (DDIs), making the assessment of a new chemical entity's potential to inhibit this transporter a critical step in drug development, as recommended by regulatory agencies like the FDA and EMA.^[1]

Coproporphyrin I (CP-I), an endogenous porphyrin metabolite, has emerged as a sensitive and specific biomarker for OATP1B1 activity both *in vivo* and *in vitro*.^{[2][3][4][5]} Traditionally, the quantification of CP-I in biological matrices has relied on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that can be time-consuming and costly.^[3] Leveraging the intrinsic fluorescent properties of CP-I offers a more direct, rapid, and cost-effective approach to measure OATP1B1 transport activity in cell-based assays.^[3]

This application note provides a detailed protocol for a fluorescence-based assay to measure OATP1B1-mediated transport of CP-I and to assess the inhibitory potential of test compounds using OATP1B1-overexpressing human embryonic kidney 293 (HEK293) cells.

Principle of the Assay

The assay quantifies the time-dependent uptake of the fluorescent substrate, **Coproporphyrin I**, into cells overexpressing the OATP1B1 transporter. The net OATP1B1-mediated transport is determined by subtracting the non-specific uptake in control cells (mock-transfected or parental cells lacking the transporter) from the total uptake in OATP1B1-expressing cells. For inhibition studies, the reduction in CP-I accumulation in the presence of a test compound is measured to determine its inhibitory potency (e.g., IC50 value).

Key Experimental Parameters and Data

The following tables summarize key quantitative data for the OATP1B1-CP-I transport assay, including kinetic parameters and IC50 values for known inhibitors, which can be used as reference compounds for assay validation.

Table 1: Kinetic Parameters for OATP1B1-Mediated Transport

| Substrate | System | K_m (μM) | V_max_ (pmol/min/mg protein) | Reference |
|---------------------------------|----------------|-----------|----------------------------------|-----------|
| Coproporphyrin I | MRP2 Vesicles | 7.7 ± 0.7 | 48 ± 11 | [6] |
| Estradiol-17β-glucuronide | HEK293-OATP1B1 | 6.3 ± 1.2 | 460 ± 96 | [7] |
| 8-fluorescein-cAMP | CHO-OATP1B1 | 2.9 | 0.20 (pmol/min/cm ²) | [8] |
| 2',7'-dichlorofluorescein (DCF) | HEK293-OATP1B1 | 5.29 | 87.9 | [9] |

Note: Kinetic data for CP-I in OATP1B1-expressing cells was not explicitly available in the provided search results, but data for other substrates and systems are included for context.

Table 2: IC50 Values of Known OATP1B1 Inhibitors using Fluorescent Substrates

| Inhibitor | Substrate (Concentration) | Cell Line | IC50 (μM) | Reference |
|---------------|---|--------------------|-------------|-----------|
| Nilotinib | Coproporphyrin I | HEK293- OATP1B1 | 1.0 ± 0.5 | [3] |
| Tivozanib | Coproporphyrin I | HEK293- OATP1B1 | 4.0 ± 2.0 | [3] |
| Cyclosporin A | 8-fluorescein- cAMP (2.5 μM) | CHO-OATP1B1 | 0.23 ± 0.03 | [8] |
| Rifampicin | 8-fluorescein- cAMP (2.5 μM) | CHO-OATP1B1 | 1.3 ± 0.2 | [8] |
| Glibenclamide | 8-fluorescein- cAMP (2.5 μM) | CHO-OATP1B1 | 14 ± 1 | [8] |
| Rifamycin SV | Estradiol-17 β - glucuronide (1 μM) | HEK293- OATP1B1 | 0.23 ± 0.07 | [7] |
| Bezafibrate | Estradiol-17 β - glucuronide | HEK293- OATP1B1 | 16 | [7] |
| Gemfibrozil | Estradiol-17 β - glucuronide | HEK293- OATP1B1 | 27 | [7] |

Experimental Protocols

Materials and Reagents

- Cell Lines:
 - HEK293 cells stably transfected with human OATP1B1 (HEK293-OATP1B1).
 - Parental HEK293 cells or mock-transfected HEK293 cells (as a negative control).
- Compounds:

- **Coproporphyrin I** (Sigma-Aldrich or equivalent).
- Known OATP1B1 inhibitors (e.g., Rifampicin, Cyclosporin A) for assay validation.
- Test compounds.
- Reagents and Buffers:
 - Dulbecco's Modified Eagle's Medium (DMEM).
 - Fetal Bovine Serum (FBS).
 - Penicillin-Streptomycin solution.
 - Geneticin (G418) or other selection antibiotic.
 - Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Cell lysis buffer (e.g., Methanol:Tris-EDTA, 50:50 v/v).[8]
 - Dimethyl sulfoxide (DMSO).
- Equipment:
 - Humidified CO₂ incubator (37°C, 5% CO₂).
 - Multi-well plates (e.g., 24-well or 96-well, poly-D-lysine coated).
 - Fluorescence plate reader with appropriate filters for CP-I (Excitation: ~400 nm, Emission: ~620 nm).
 - Inverted microscope.
 - Standard cell culture equipment.

Protocol 1: Measuring OATP1B1-Mediated CP-I Uptake

This protocol determines the kinetics and extent of CP-I transport by OATP1B1-expressing cells.

1. Cell Seeding: a. Culture HEK293-OATP1B1 and mock cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Two days before the assay, seed the cells into poly-D-lysine coated 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Solutions: a. Prepare a stock solution of **Coproporphyrin I** in DMSO. b. On the day of the assay, prepare working solutions of CP-I in pre-warmed (37°C) transport buffer (e.g., HBSS) at the desired concentrations (e.g., for kinetic studies, a range from 0.5 μ M to 50 μ M might be appropriate).
3. Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed transport buffer. c. Initiate the uptake by adding the CP-I working solution to each well. d. Incubate the plates at 37°C for a specified time (e.g., 5-10 minutes). Time-course experiments should be performed to ensure initial, linear uptake rates.^{[8][10]} e. Terminate the transport by rapidly aspirating the substrate solution. f. Immediately wash the cells three times with ice-cold PBS to remove extracellular CP-I.^[8]
4. Cell Lysis and Fluorescence Measurement: a. After the final wash, add cell lysis buffer to each well.^[8] b. Incubate for at least 10 minutes at room temperature on a plate shaker to ensure complete lysis. c. Transfer the lysate to a clean microplate for fluorescence reading. d. Measure the fluorescence intensity using a plate reader (Excitation ~400 nm, Emission ~620 nm).
5. Data Analysis: a. Normalize the fluorescence readings to the protein concentration in each well (e.g., using a BCA protein assay). b. Calculate the OATP1B1-specific uptake by subtracting the normalized fluorescence values of the mock cells from those of the OATP1B1-expressing cells. c. For kinetic analysis, plot the OATP1B1-specific uptake rate against the CP-I concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max values.

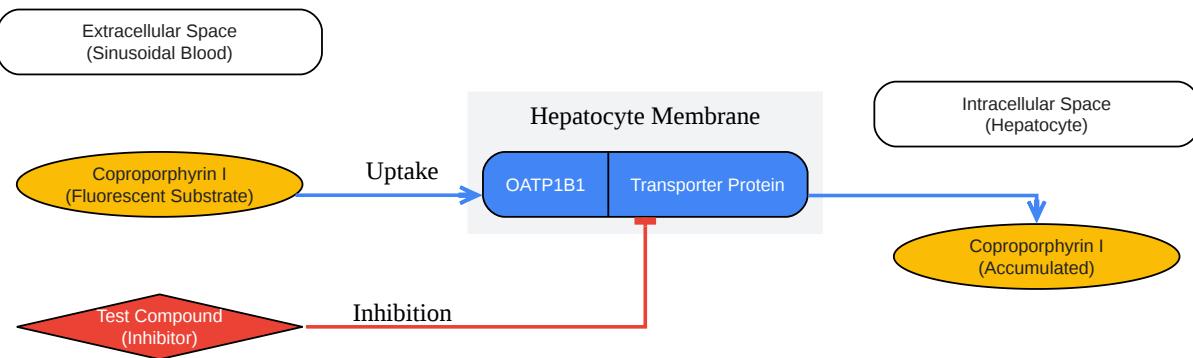
Protocol 2: OATP1B1 Inhibition Assay

This protocol assesses the potential of test compounds to inhibit OATP1B1-mediated CP-I transport.

1. Cell Seeding: a. Follow step 1 as described in Protocol 1.
2. Preparation of Solutions: a. Prepare stock solutions of test compounds and a positive control inhibitor (e.g., Rifampicin) in DMSO. b. Prepare working solutions by serially diluting the stock solutions in pre-warmed transport buffer to achieve a range of final concentrations. The final DMSO concentration should be consistent across all wells and typically $\leq 0.5\%.$ ^[10] c. Prepare a working solution of CP-I in transport buffer at a concentration close to its K_m value (if known) or at a concentration that gives a robust signal-to-background ratio (e.g., 3 $\mu\text{M}.$ ^[10]
3. Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Pre-incubate the cells with the test compound working solutions or vehicle control for 10-15 minutes at 37°C. c. Initiate the transport by adding the CP-I working solution (containing the test compounds at their final desired concentrations) to the wells. d. Incubate for a fixed time within the linear uptake range (determined from Protocol 1, e.g., 5-10 minutes) at 37°C. e. Terminate the transport and wash the cells as described in steps 3e and 3f of Protocol 1.
4. Cell Lysis and Fluorescence Measurement: a. Follow step 4 as described in Protocol 1.
5. Data Analysis: a. Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor at a saturating concentration (100% inhibition). b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

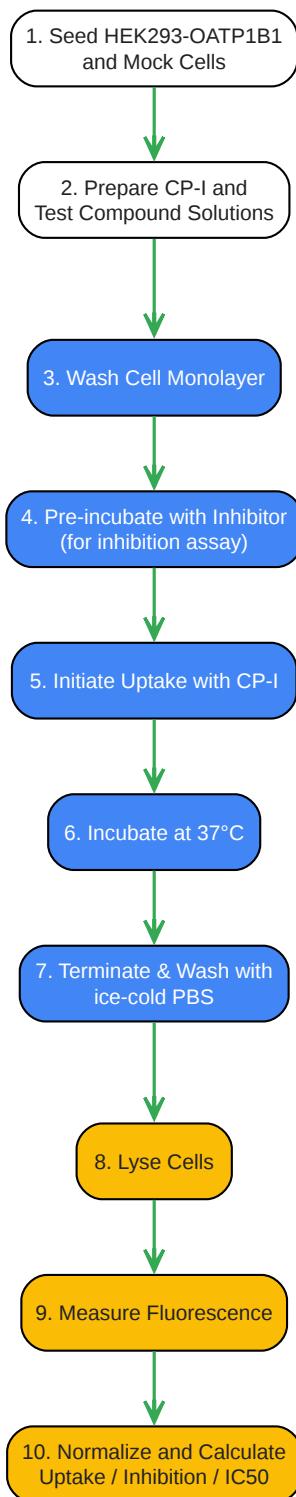
Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.



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Caption: OATP1B1-mediated uptake of **Coproporphyrin I** and competitive inhibition.



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Caption: Experimental workflow for the OATP1B1 inhibition assay using CP-I.

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